N-phenylpropanehydrazide
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Overview
Description
N-phenylpropanehydrazide: is an organic compound with the molecular formula C9H12N2O . It is a hydrazide derivative, characterized by the presence of a phenyl group attached to a propanehydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-phenylpropanehydrazide can be synthesized through the reaction of phenylhydrazine with propanoic acid or its derivatives. The reaction typically involves the condensation of phenylhydrazine with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazides.
Scientific Research Applications
N-phenylpropanehydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-phenylpropanehydrazide and its derivatives involves the inhibition of key enzymes and disruption of cellular processes. For example, certain derivatives act as succinate dehydrogenase inhibitors (SDHIs), which inhibit the enzyme succinate dehydrogenase in the mitochondrial electron transport chain. This inhibition leads to the disruption of energy production in fungal cells, resulting in their death . Additionally, these compounds can generate reactive oxygen species (ROS) that damage cellular components, further contributing to their antifungal activity .
Comparison with Similar Compounds
N’-Methyl-N’-phenylpropanehydrazide: Similar in structure but with a methyl group attached to the nitrogen atom.
3-Phenylpropanehydrazide: Similar in structure but with a different position of the phenyl group.
Uniqueness: N-phenylpropanehydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential antifungal activity make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-phenylpropanehydrazide |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12)11(10)8-6-4-3-5-7-8/h3-7H,2,10H2,1H3 |
InChI Key |
JWFGERXJODLOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)N |
Origin of Product |
United States |
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